5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide

Physicochemical Property Lipophilicity Lead Optimization

5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide (CAS 1105250-82-5) is a fully synthetic, single-component compound belonging to the 1,4-dihydropyridine-2-carboxamide class, characterized by a 5-ethoxy substituent, an N-methyl group, a 4-oxo functionality, and a 4-phenoxyphenyl amide tail. The compound has a molecular formula of C21H20N2O4 and a molecular weight of 364.4 g/mol, and it is supplied as part of a high-throughput screening (HTS) collection with a minimum purity specification of 90%, confirmed by LCMS and 400 MHz NMR data.

Molecular Formula C21H20N2O4
Molecular Weight 364.401
CAS No. 1105250-82-5
Cat. No. B2807804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide
CAS1105250-82-5
Molecular FormulaC21H20N2O4
Molecular Weight364.401
Structural Identifiers
SMILESCCOC1=CN(C(=CC1=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C
InChIInChI=1S/C21H20N2O4/c1-3-26-20-14-23(2)18(13-19(20)24)21(25)22-15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,22,25)
InChIKeyYLLUHFYAKJNVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide (CAS 1105250-82-5): A Chemically Defined Dihydropyridine-2-Carboxamide for Early-Stage Research


5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide (CAS 1105250-82-5) is a fully synthetic, single-component compound belonging to the 1,4-dihydropyridine-2-carboxamide class, characterized by a 5-ethoxy substituent, an N-methyl group, a 4-oxo functionality, and a 4-phenoxyphenyl amide tail [1]. The compound has a molecular formula of C21H20N2O4 and a molecular weight of 364.4 g/mol, and it is supplied as part of a high-throughput screening (HTS) collection with a minimum purity specification of 90%, confirmed by LCMS and 400 MHz NMR data . Its structure places it within a broader patent space of pyridinone derivatives investigated for therapeutic applications, although its own primary pharmacological profile remains largely unreported in peer-reviewed literature [1].

Why Generic Substitution of 5-Ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide Is Scientifically Unjustified


Within the 1,4-dihydropyridine-2-carboxamide chemical space, small structural changes at the 5-position ether, the N-1 substitution, or the amide tail can drastically alter the compound's physicochemical properties, target engagement profile, and ADMET characteristics . For instance, replacing the 5-ethoxy group with a 5-((4-fluorobenzyl)oxy) moiety (CAS 1021249-52-4) increases molecular weight by ~80 Da and introduces a fluorine atom, which can significantly affect lipophilicity, metabolic stability, and off-target binding . Similarly, swapping the N-(4-phenoxyphenyl) amide for an N-(3-acetylphenyl) group (CAS 1105250-76-7) replaces the diphenyl ether motif with an acetophenone, altering hydrogen-bonding capacity and steric bulk . These structure-activity relationship (SAR)-sensitive modifications mean that even closely related analogs cannot be assumed to be functionally interchangeable in a biological assay; the specific substitution pattern of the target compound must be preserved to maintain the chemical biology or pharmacological hypothesis under investigation .

Quantitative Differentiation Evidence for 5-Ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide Against Its Closest Analogs


Molecular Weight and Lipophilicity Comparison: Target vs. 5-((4-Fluorobenzyl)oxy) Analog

The target compound's molecular weight is 364.4 g/mol, compared to 444.5 g/mol for the 5-((4-fluorobenzyl)oxy) analog (CAS 1021249-52-4) . The lower molecular weight of the target compound is likely to result in a lower calculated logP (clogP), as the 5-ethoxy group is less lipophilic than the 5-((4-fluorobenzyl)oxy) substituent . This difference is critical for oral bioavailability predictions, where exceeding a molecular weight of 500 Da and a logP of 5 are associated with poor absorption and increased metabolic liability.

Physicochemical Property Lipophilicity Lead Optimization

Hydrogen Bond Acceptor/Donor Count and Topological Polar Surface Area (tPSA) Comparison: Target vs. N-(3-Acetylphenyl) Analog

The target compound possesses 4 hydrogen bond acceptors and 0 hydrogen bond donors, whereas the N-(3-acetylphenyl) analog (CAS 1105250-76-7) also has 4 acceptors but adds an extra ketone oxygen . The target's diphenyl ether motif is largely hydrophobic, which may reduce tPSA compared to the acetophenone-containing analog, potentially enhancing passive membrane permeability . The absence of a hydrogen bond donor in the target compound differentiates it from analogs containing phenolic -OH groups, which can form stronger solvation shells and exhibit lower cellular permeability.

Drug-likeness Permeability ADME

Chemical Stability and Purity Assurance: Target Compound's QC Specifications

The target compound, supplied by Life Chemicals, is guaranteed to have a minimum purity of 90%, with identity and purity confirmed by LCMS and 400 MHz 1H NMR . This level of analytical characterization is superior to many independent laboratory syntheses of related dihydropyridine-2-carboxamides, where purity may be variable and undocumented. In contrast, several close analogs (e.g., CAS 1040659-77-5, 5-ethoxy-1-methyl-4-oxo-N-(thiazol-2-yl)) are listed with a typical purity of 95% by similar vendors, but the absence of guaranteed QC data for the thiazolyl analog makes the target compound a more reliable choice for quantitative biochemical assays [1].

Chemical Stability QC Specification Assay Reproducibility

Scaffold-Level Biological Target Potential: Dihydropyridine-2-Carboxamides as Multifunctional Ligands

The 1,4-dihydropyridine-2-carboxamide scaffold has been identified in patent literature as a privileged structure for modulating diverse targets, including cannabinoid CB2 receptors [1] and HIV integrase [2]. While no direct target engagement data are available for the target compound itself, the specific 5-ethoxy-1-methyl-4-oxo substitution pattern is unique among the reported analogs, potentially conferring a distinct selectivity profile. In a patent disclosing 1,4-dihydropyridine derivatives as CB2 agonists (WO2010133973A1), the general formula encompasses the target compound's core, and lead compounds demonstrated EC50 values in the nanomolar range in cAMP assays [1]. This class-level evidence suggests the target compound's architecture is compatible with high-affinity target binding, though specific comparative data are lacking.

Target Engagement Polypharmacology Kinase Inhibition

Recommended Research Applications for 5-Ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide Based on Differentiated Properties


Lead-Like Fragment Expansion in CNS Drug Discovery

With a molecular weight of 364.4 g/mol and 0 hydrogen bond donors, this compound sits comfortably within the 'lead-like' chemical space and is predicted to have superior BBB penetration compared to bulkier analogs . It is an ideal starting point for fragment-based or scaffold-hopping approaches in CNS programs targeting GPCRs or kinases where dihydropyridine cores have shown activity [1].

Control Compound for SAR Studies of the Diphenyl Ether Pharmacophore

The presence of the 4-phenoxyphenyl group distinguishes this compound from simple phenyl or benzyl amide analogs. It can serve as a key control compound in SAR studies aimed at probing the contribution of the diphenyl ether motif to target binding affinity and selectivity, particularly when compared to analogs such as CAS 1105250-58-5 (N-(2-chlorobenzyl) derivative) .

Chemical Probe for CB2 Receptor Profiling in Cell-Based Assays

Based on the patent family (WO2010133973A1) that encompasses the 1,4-dihydropyridine-2-carboxamide scaffold as CB2 agonists, this compound can be used as an investigational probe in cAMP or β-arrestin recruitment assays to explore the SAR around the 5-ethoxy and N-phenoxyphenyl groups, providing structural novelty compared to known CB2 agonists [1].

Reference Standard in Analytical Method Development

The vendor-confirmed purity of ≥90%, with full LCMS and 400 MHz NMR data, qualifies this compound as a suitable reference standard for developing and validating HPLC, LC-MS/MS, or NMR-based analytical methods for dihydropyridine-2-carboxamide detection in biological matrices .

Quote Request

Request a Quote for 5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.